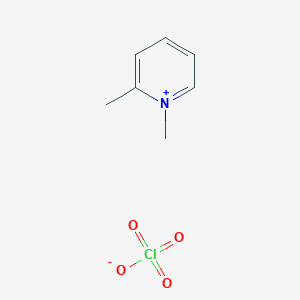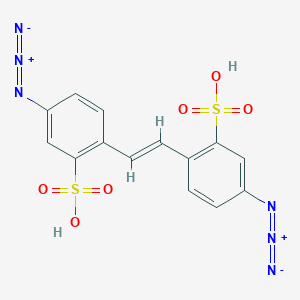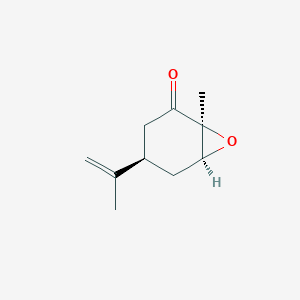
Lead, dihexyl-, diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead, dihexyl-, diacetate is a chemical compound that has been widely used in scientific research. It is a lead-containing compound that is used as a catalyst in organic synthesis reactions. It is also used as a reagent in various chemical reactions. Despite its widespread use, there is limited information available on its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of lead, dihexyl-, diacetate is not well understood. It is believed that it acts as a Lewis acid catalyst in organic synthesis reactions. It can also act as a nucleophile in certain reactions. It is also believed to interact with proteins and enzymes, but the exact mechanism of action is not known.
Biochemical and Physiological Effects:
The biochemical and physiological effects of lead, dihexyl-, diacetate are not well studied. It is known to be toxic to humans and animals. It can cause damage to the liver, kidneys, and nervous system. It can also cause reproductive and developmental problems. It is important to handle this compound with care and follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using lead, dihexyl-, diacetate in lab experiments are its high catalytic activity and selectivity. It is also readily available and relatively inexpensive. However, it is a toxic compound and requires proper handling and disposal. It is also not suitable for experiments that require non-toxic reagents.
Direcciones Futuras
Future research on lead, dihexyl-, diacetate should focus on understanding its mechanism of action and its biochemical and physiological effects. More studies are needed to determine its toxicity and potential health risks. There is also a need to develop safer and more environmentally friendly alternatives to this compound.
Conclusion:
In conclusion, lead, dihexyl-, diacetate is a widely used compound in scientific research. It is a lead-containing compound that is used as a catalyst in organic synthesis reactions. Its mechanism of action and biochemical and physiological effects are not well understood. It is important to handle this compound with care and follow proper safety protocols. Future research should focus on understanding its mechanism of action and developing safer alternatives to this compound.
Métodos De Síntesis
Lead, dihexyl-, diacetate can be synthesized by reacting lead acetate with dihexyl sulfide in the presence of acetic acid. The reaction is carried out at a temperature of 70-80°C for several hours. The resulting product is a white crystalline solid that is insoluble in water.
Aplicaciones Científicas De Investigación
Lead, dihexyl-, diacetate is widely used in scientific research as a catalyst for organic synthesis reactions. It is also used as a reagent in various chemical reactions. It has been used in the synthesis of various compounds such as alcohols, ketones, and esters. It is also used in the production of polymers and plastics.
Propiedades
Número CAS |
18279-21-5 |
|---|---|
Fórmula molecular |
C16H32O4P |
Peso molecular |
496 g/mol |
Nombre IUPAC |
[acetyloxy(dihexyl)plumbyl] acetate |
InChI |
InChI=1S/2C6H13.2C2H4O2.Pb/c2*1-3-5-6-4-2;2*1-2(3)4;/h2*1,3-6H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
Clave InChI |
TULWYDCDNJEQFW-UHFFFAOYSA-L |
SMILES |
CCCCCC[Pb](CCCCCC)(OC(=O)C)OC(=O)C |
SMILES canónico |
CCCCCC[Pb](CCCCCC)(OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)



![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)

![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)
![2-anilino-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B231904.png)
